molecular formula C12H13N3O2 B13312346 Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate

Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate

Cat. No.: B13312346
M. Wt: 231.25 g/mol
InChI Key: RUZLNZYDZNLLCY-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate typically involves the reaction of 1-phenyl-1H-pyrazol-4-carbaldehyde with methyl glycinate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other nucleophiles.

Major Products Formed:

Scientific Research Applications

Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Uniqueness: Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 2-amino-2-(1-phenylpyrazol-4-yl)acetate

InChI

InChI=1S/C12H13N3O2/c1-17-12(16)11(13)9-7-14-15(8-9)10-5-3-2-4-6-10/h2-8,11H,13H2,1H3

InChI Key

RUZLNZYDZNLLCY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CN(N=C1)C2=CC=CC=C2)N

Origin of Product

United States

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